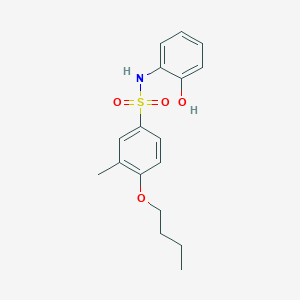
N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide, also known as NSC 743380, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antitumor properties.
Applications De Recherche Scientifique
N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has shown promising results in various scientific research applications. It has been found to have anticancer properties and has been studied in the treatment of various types of cancer such as breast cancer, lung cancer, and prostate cancer. N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has also been studied as a potential treatment for inflammatory bowel disease and multiple sclerosis. In addition, it has been found to have antibacterial properties and has been studied in the treatment of bacterial infections.
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 is not fully understood. However, it has been found to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a role in the regulation of pH in cancer cells, and its inhibition can lead to the disruption of cancer cell growth and survival. N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects
N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has been found to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has been found to reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been found to have low toxicity in animal studies. However, there are some limitations to its use in lab experiments. N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380. One direction is to study its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to study its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand its mechanism of action and to develop more effective analogs of N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380.
Conclusion
In conclusion, N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method has been optimized to yield high purity and high yield of the compound. N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has been found to have anticancer and antibacterial properties, and has been studied in the treatment of various types of cancer and inflammatory diseases. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of CAIX and topoisomerase II. N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380, including its potential use in combination with other drugs and in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with sec-butylamine. The reaction takes place in the presence of a base such as triethylamine, and the final product is obtained through purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380.
Propriétés
Nom du produit |
N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C11H16ClNO3S |
Poids moléculaire |
277.77 g/mol |
Nom IUPAC |
N-butan-2-yl-5-chloro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-4-8(2)13-17(14,15)11-7-9(12)5-6-10(11)16-3/h5-8,13H,4H2,1-3H3 |
Clé InChI |
RFAISNSJHTTYKN-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
SMILES canonique |
CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)




![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)







